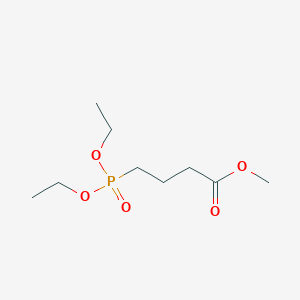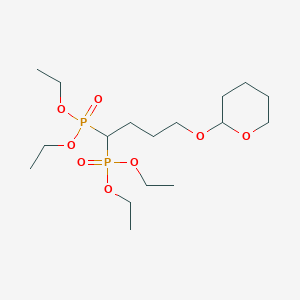
Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate is a chemical compound with the molecular formula C16H28O6P2 It is known for its unique structure, which includes a tetrahydropyranyl group and bisphosphonate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate typically involves the reaction of tetrahydropyranyl-propylidene with diethyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the bisphosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the bisphosphonate ester to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydropyranyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted bisphosphonates, depending on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential use in biological systems, including as a bone resorption inhibitor.
Mecanismo De Acción
The mechanism of action of Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate involves its interaction with specific molecular targets. In biological systems, the compound binds to hydroxyapatite in bone, inhibiting the activity of osteoclasts and preventing bone resorption. The bisphosphonate moieties play a crucial role in this process by mimicking pyrophosphate, a natural regulator of bone metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate include:
- Tetraethyl p-xylylenediphosphonate
- Tetraethyl 1,4-phenylenebis(methylene)diphosphonate
- Tetraethyl(dimethylethoxycarbonylethylidene)bisphosphonate
Uniqueness
This compound is unique due to the presence of the tetrahydropyranyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other bisphosphonate compounds and contributes to its diverse applications in various fields.
Propiedades
Fórmula molecular |
C17H36O8P2 |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
2-[4,4-bis(diethoxyphosphoryl)butoxy]oxane |
InChI |
InChI=1S/C17H36O8P2/c1-5-22-26(18,23-6-2)17(27(19,24-7-3)25-8-4)13-11-15-21-16-12-9-10-14-20-16/h16-17H,5-15H2,1-4H3 |
Clave InChI |
COSMRVMFJMKDPS-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CCCOC1CCCCO1)P(=O)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


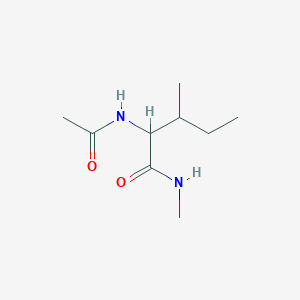
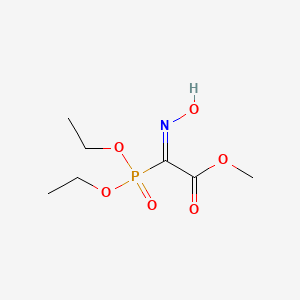
![2-Hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one](/img/structure/B12325142.png)
![4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B12325145.png)
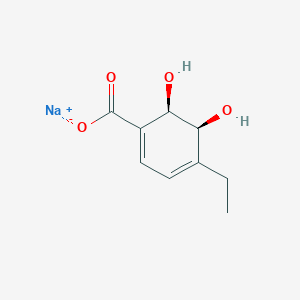
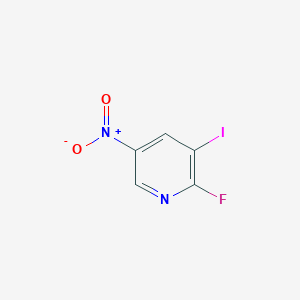
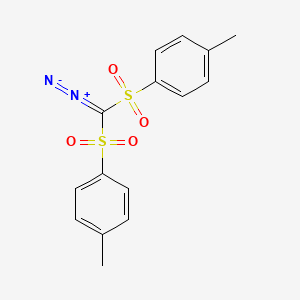
![16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B12325170.png)
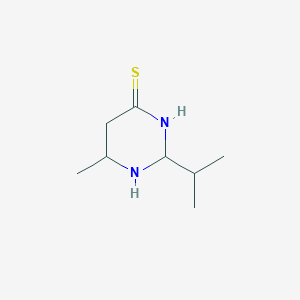
![7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12325185.png)
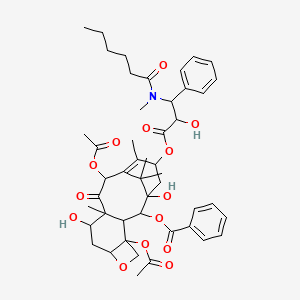

![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
